N-(9-Fluorenylmethoxycarbonyl) Doxorubicin
CAS No.: 136582-53-1
Cat. No.: VC0128447
Molecular Formula: C42H39NO13
Molecular Weight: 765.768
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136582-53-1 |
---|---|
Molecular Formula | C42H39NO13 |
Molecular Weight | 765.768 |
IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
Standard InChI | InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)/t19-,27-,29-,31+,36+,42-/m0/s1 |
Standard InChI Key | RDYXRPGVNWOQLW-YRKJKFEBSA-N |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is derived from doxorubicin, a cytotoxic anthracycline antibiotic widely used in cancer treatment. Doxorubicin itself functions through intercalation into DNA and disruption of topoisomerase-II-mediated DNA repair mechanisms . The addition of the Fmoc protecting group to the primary amine of doxorubicin creates a modified compound that enables further chemical transformations while protecting this reactive site.
The parent compound doxorubicin hydrochloride has a molecular weight of 543.52 g/mol, a melting point of approximately 205°C, and demonstrates water solubility . These physical properties are altered with the addition of the Fmoc group, generally decreasing water solubility while increasing solubility in organic solvents, which facilitates subsequent chemical reactions.
Functional Significance
The strategic importance of N-Fmoc-DOX lies in its role as a building block for creating targeted anticancer conjugates. The Fmoc group serves as a temporary protecting group that can be selectively removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF) . This protection-deprotection strategy allows for controlled modification at other positions of the molecule, particularly at the 14-hydroxyl position, which is commonly utilized for conjugation purposes.
The resulting derivatives, especially N-Fmoc-DOX-14-O-hemiglutarate, provide a reactive carboxylic acid functional group that can be activated for coupling to peptides or other targeting molecules with affinity for receptors overexpressed on cancer cells. This approach represents a shift from conventional cytotoxic chemotherapy toward more precise targeted cancer treatments.
Synthesis Methods and Procedures
Preparation of N-Fmoc-DOX-14-O-hemiglutarate
The synthesis of N-Fmoc-DOX derivatives involves multiple steps, with particular attention to the preparation of N-Fmoc-DOX-14-O-hemiglutarate, a key intermediate in creating targeted conjugates. According to the available research, this compound is synthesized through the reaction of N-Fmoc-DOX with glutaric anhydride to form the hemiglutarate ester at the 14-hydroxyl position .
The refined purification process resulted in approximately 10% higher yields in the conjugation steps compared to previous methods, demonstrating the importance of obtaining high-purity intermediates for successful synthesis of targeted conjugates .
Coupling to Peptide Carriers
To create targeted cytotoxic analogs, N-Fmoc-DOX-14-O-hemiglutarate is activated using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate . This activation enables the compound to be coupled to the amino terminals of peptide carriers with specific receptor-binding capabilities.
The coupling reaction is typically performed in dimethylformamide (DMF), followed by cleavage of the Fmoc protecting groups using 5% piperidine in DMF . This deprotection step yields the final hybrid conjugates, which combine the cytotoxic properties of doxorubicin with the targeting capabilities of the peptide carriers.
Table 1: Key Synthesis Parameters for N-Fmoc-DOX-14-O-hemiglutarate
Parameter | Details |
---|---|
Solvent System | Dimethylformamide (DMF) |
Purification Method | Silica-gel chromatography with CHCl₃/AcOH (4:1, vol/vol) |
Activation Reagent | 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
Deprotection Conditions | 5% piperidine in DMF |
Yield Improvement | ~10% higher conjugation yields with improved purification |
Applications in Targeted Cancer Therapy
Somatostatin Receptor-Targeted Conjugates
One of the primary applications of N-Fmoc-DOX derivatives has been the development of conjugates with somatostatin (SST) analogs designed to target cancer cells expressing somatostatin receptors. These receptors are overexpressed in various human tumors, making them valuable targets for selective drug delivery.
Research has demonstrated successful coupling of N-Fmoc-DOX-14-O-hemiglutarate to somatostatin octapeptide carriers such as RC-160 and RC-121 . Specifically, the compound has been coupled to [Lys(Fmoc)⁵]RC-160 and [Lys(Fmoc)⁵]RC-121, yielding the cytotoxic conjugates AN-163 and AN-162, respectively, after deprotection .
These conjugates maintain specific binding affinity for somatostatin receptors, inhibiting 50% of the specific binding of radiolabeled RC-160 to receptors on rat pituitary membrane preparation at nanomolar concentrations (IC₅₀ < 80 nM) . Additionally, when comparing the somatostatin-like activities of these conjugates in rat pituitary superfusion systems, they were found to suppress stimulated growth hormone release at nanomolar concentrations, similar to the unconjugated carrier peptides .
Bombesin/Gastrin-Releasing Peptide Receptor Conjugates
N-Fmoc-DOX-14-O-hemiglutarate has also been utilized in creating targeted conjugates with bombesin/gastrin-releasing peptide (BN/GRP) analogs . These peptides target receptors that are overexpressed in several human cancers, including prostate, breast, and small cell lung cancer.
The conjugation process involves similar chemistry to that used for somatostatin analogs, with N-Fmoc-DOX-14-O-hemiglutarate being coupled to the N-terminus of bombesin-like peptides . The attachment of this cytotoxic radical to BN/GRP analogs leads to the formation of targeted cytotoxic derivatives that maintain receptor-binding capabilities .
Biological Evaluation of N-Fmoc-DOX-Based Conjugates
Cancer Cell Line | Type | Activity Compared to Free Doxorubicin |
---|---|---|
MKN-45 | Gastric cancer | Activity virtually retained |
MDA-MB-231 | Breast cancer | Activity virtually retained |
PC-3 | Prostate cancer | Activity virtually retained |
MIA PaCa-2 | Pancreatic cancer | Activity virtually retained |
H-345 | Small cell lung carcinoma | Variable (carrier-dependent) |
Comparison with Other Doxorubicin Derivatives
In addition to standard doxorubicin conjugates, derivatives with 2-pyrrolino-DOX (designated as AN-201, a superactive derivative of doxorubicin) have been synthesized using similar approaches . The process involves first creating 2-pyrrolino-DOX-14-O-hemiglutarate (AN-206) from DOX-14-O-hemiglutarate through reaction with 4-iodobutyraldehyde, followed by coupling to peptide carriers .
The resulting conjugates, such as AN-258 (with RC-160) and AN-238 (with RC-121), demonstrate high cytotoxic activity . Preliminary studies in animal models of breast and prostate cancers indicated that AN-238 was less toxic than the unconjugated 2-pyrrolino-DOX (AN-201) and more potent in inhibiting tumor growth . This finding suggests that the targeted delivery approach using N-Fmoc-DOX-based chemistry can enhance the therapeutic index of cytotoxic compounds.
Future Perspectives and Ongoing Research
Optimization of Conjugate Design
The development of improved synthesis and purification methods for N-Fmoc-DOX derivatives, as demonstrated by the enhanced purification procedure for N-Fmoc-DOX-14-O-hemiglutarate, continues to be an important area of research . These methodological improvements can lead to higher yields and purer products, facilitating the development and evaluation of novel targeted conjugates.
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